UNC2881

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UNC2881 是一种有效的Mer酪氨酸激酶特异性抑制剂,Mer酪氨酸激酶是TAM(Tyro3、Axl、Mer)受体酪氨酸激酶家族成员。它是一种口服活性化合物,以22纳摩尔的IC50值抑制稳态Mer激酶磷酸化。 此外,this compound 还显示出对Axl和Tyro激酶的抑制活性,其IC50值分别为360纳摩尔和250纳摩尔 .

作用机制

UNC2881 通过特异性抑制Mer酪氨酸激酶发挥作用。该化合物与Mer激酶的ATP结合位点结合,阻止下游信号通路的磷酸化和激活。这种抑制导致Mer激酶活性异常的细胞中细胞增殖减少和凋亡增加。 此外,this compound 还显示出对Axl和Tyro激酶的抑制作用,尽管效力较低 .

生化分析

Biochemical Properties

UNC2881 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically inhibits the Mer tyrosine kinase, with an IC50 value of 4.3 nM . It also shows additional inhibition against Axl and Tyro with IC50s of 360 nM and 250 nM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits steady-state Mer kinase phosphorylation . Moreover, this compound potently inhibits collagen-induced platelet aggregation, suggesting its potential use in pathologic thrombosis research .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activation of Mer tyrosine kinase in acute lymphoblastic leukemia cells . Furthermore, it blocks ligand-stimulated activation of a chimeric EGFR-MerTK .

准备方法

合成路线及反应条件

UNC2881 的合成涉及多个步骤,从嘧啶核心结构的制备开始。主要步骤包括:

嘧啶核心的形成: 嘧啶核心通过一系列缩合反应合成,涉及适当的胺类和醛类。

取代反应: 核心结构经过取代反应,引入丁基氨基和羟基环己基。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及优化反应条件,以确保高产率和纯度。 该化合物通常使用色谱技术纯化,并使用光谱方法表征 .

化学反应分析

反应类型

UNC2881 主要经历以下类型的反应:

氧化: 该化合物可以发生氧化反应,特别是在丁基氨基上。

还原: 还原反应可以在嘧啶核心发生,导致形成还原衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 取代反应通常涉及卤代试剂和钯碳等催化剂.

主要产物

科学研究应用

UNC2881 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究Mer激酶和相关信号通路的抑制。

生物学: 用于细胞测定中,以研究Mer激酶在各种生物过程中的作用,包括细胞增殖和凋亡。

医学: 探索作为涉及Mer激酶活性异常的疾病的潜在治疗剂,例如某些癌症和自身免疫性疾病。

相似化合物的比较

类似化合物

UNC2025: 另一种有效的Mer激酶抑制剂,对FLT3激酶具有双重活性。

卡博替尼: 一种多靶点酪氨酸激酶抑制剂,抑制VEGFR2、c-Met、Kit、Axl和Flt3。

UNC2881 的独特性

This compound 的独特之处在于其对Mer激酶的高特异性和效力,IC50 值为 22 纳摩尔。其对 Axl 和 Tyro 激酶的额外抑制作用使其成为研究 TAM 受体家族的宝贵工具。 该化合物的口服生物利用度和抑制胶原蛋白诱导的血小板聚集的能力进一步增强了其在研究和潜在治疗应用中的效用 .

属性

IUPAC Name |

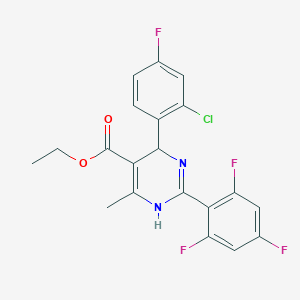

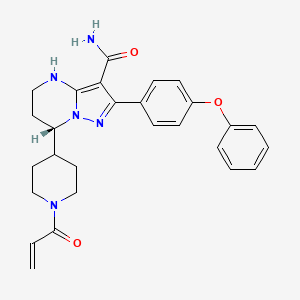

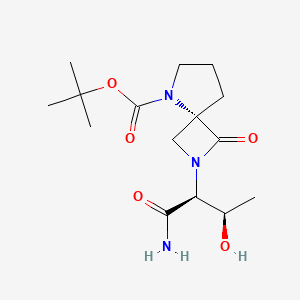

2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXOWLPOFYACO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does UNC2881 interact with Mer kinase and what are the downstream effects of this interaction?

A: this compound acts as a potent and specific inhibitor of Mer tyrosine kinase. [] While the exact binding mechanism isn't fully detailed in the provided research, the study highlights that this compound effectively blocks the kinase activity of Mer. [] This inhibition prevents the downstream signaling cascade triggered by Mer activation, which typically leads to platelet aggregation. [] By disrupting this pathway, this compound effectively reduces collagen-induced platelet aggregation, suggesting its potential as an antithrombotic agent. []

Q2: What is the relationship between the structure of this compound and its activity as a Mer kinase inhibitor?

A: The research highlights the importance of structure-activity relationships (SAR) in developing this compound. [] Researchers employed a structure-based drug design approach and a pseudo ring replacement strategy to optimize the compound's structure for Mer kinase inhibition. [] They determined co-crystal structures of Mer with two compounds possessing distinct activities, providing insights into the binding interactions. [] Through subsequent SAR studies, they identified this compound as a lead compound with high potency (IC50 of 22 nM against Mer kinase). [] This emphasizes the critical role of structural modifications in enhancing the compound's activity and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)